REACTION_CXSMILES
|
[Zr:1].[C:2]([OH:6])(=[O:5])[CH:3]=[CH2:4]>>[C:2]([O-:6])(=[O:5])[CH:3]=[CH2:4].[C:2]([O-:6])(=[O:5])[CH:3]=[CH2:4].[C:2]([O-:6])(=[O:5])[CH:3]=[CH2:4].[C:2]([O-:6])(=[O:5])[CH:3]=[CH2:4].[Zr+4:1] |f:2.3.4.5.6|
|
Name
|
zirconium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Zr]
|
Name
|
|
Quantity
|
767.5 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
resultant product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added during 8 minutes at room temperature (25° C.)
|
Duration
|
8 min
|
Type
|
TEMPERATURE
|
Details
|
Owing to the reaction heat
|
Type
|
CUSTOM
|
Details
|
The rotary evaporator
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
gradually heated to 90° C
|
Type
|
CUSTOM
|
Details
|
The butanol was thereby expelled yielding a white powder
|
Name
|
|
Type
|
|
Smiles
|
C(C=C)(=O)[O-].C(C=C)(=O)[O-].C(C=C)(=O)[O-].C(C=C)(=O)[O-].[Zr+4]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |